molecular formula C15H12Br2N6OS B14927864 2,4-dibromo-6-[(E)-(2-{5-[(pyridin-2-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazinylidene)methyl]phenol

2,4-dibromo-6-[(E)-(2-{5-[(pyridin-2-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazinylidene)methyl]phenol

Katalognummer: B14927864
Molekulargewicht: 484.2 g/mol
InChI-Schlüssel: IJKCYDKZWBNJQW-FBCYGCLPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dibromo-2-hydroxybenzaldehyde 1-{5-[(2-pyridylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazone is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes bromine, hydroxyl, and triazole groups, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dibromo-2-hydroxybenzaldehyde 1-{5-[(2-pyridylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazone typically involves multiple steps. The initial step often includes the bromination of 2-hydroxybenzaldehyde to form 3,5-dibromo-2-hydroxybenzaldehyde. This intermediate is then reacted with 1-{5-[(2-pyridylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and subsequent hydrazone formation under controlled conditions. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dibromo-2-hydroxybenzaldehyde 1-{5-[(2-pyridylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products

The major products formed from these reactions include quinones, reduced hydrazine derivatives, and various substituted benzaldehyde derivatives .

Wirkmechanismus

The mechanism of action of 3,5-dibromo-2-hydroxybenzaldehyde 1-{5-[(2-pyridylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazone involves its interaction with specific molecular targets and pathways. The compound’s bromine and hydroxyl groups allow it to form strong interactions with biological molecules, potentially inhibiting or modifying their functions. The triazole ring can interact with various enzymes and receptors, leading to diverse biological effects .

Eigenschaften

Molekularformel

C15H12Br2N6OS

Molekulargewicht

484.2 g/mol

IUPAC-Name

2,4-dibromo-6-[(E)-[[3-(pyridin-2-ylmethylsulfanyl)-1H-1,2,4-triazol-5-yl]hydrazinylidene]methyl]phenol

InChI

InChI=1S/C15H12Br2N6OS/c16-10-5-9(13(24)12(17)6-10)7-19-21-14-20-15(23-22-14)25-8-11-3-1-2-4-18-11/h1-7,24H,8H2,(H2,20,21,22,23)/b19-7+

InChI-Schlüssel

IJKCYDKZWBNJQW-FBCYGCLPSA-N

Isomerische SMILES

C1=CC=NC(=C1)CSC2=NNC(=N2)N/N=C/C3=C(C(=CC(=C3)Br)Br)O

Kanonische SMILES

C1=CC=NC(=C1)CSC2=NNC(=N2)NN=CC3=C(C(=CC(=C3)Br)Br)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.